molecular formula C18H27NO3 B5014747 Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate

Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B5014747
M. Wt: 305.4 g/mol
InChI Key: HUJMPUYNTBCMHQ-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with an ethyl ester group and a methoxy-dimethylphenyl moiety, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with piperidine-4-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted piperidine compounds.

Scientific Research Applications

Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-4-piperidinecarboxylate: Similar structure but lacks the methoxy-dimethylphenyl moiety.

    4-Methoxy-2,5-dimethylbenzyl chloride: Precursor used in the synthesis of the target compound.

    Piperidine-4-carboxylic acid ethyl ester: Another precursor used in the synthesis.

Uniqueness

Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy-dimethylphenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-5-22-18(20)15-6-8-19(9-7-15)12-16-10-14(3)17(21-4)11-13(16)2/h10-11,15H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJMPUYNTBCMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C=C(C(=C2)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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